D,L-erythro-PDMP

Description

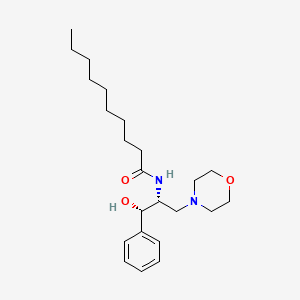

Structure

3D Structure

Properties

IUPAC Name |

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNCFCUHRNOSCN-GGAORHGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of D,L-erythro-PDMP

Executive Summary: 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a synthetic analog of ceramide widely utilized as a research tool to investigate the roles of glycosphingolipids (GSLs) in cellular processes. While its primary and most characterized mechanism of action is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase (GCS), the initial enzyme in the GSL biosynthetic pathway, its cellular effects are far more complex. The biological activity of PDMP is highly dependent on its stereochemistry, with the D- and L-isomers, as well as the threo and erythro configurations, often exhibiting distinct or even opposing effects. Beyond GCS inhibition, which leads to the depletion of GSLs and the accumulation of ceramide, PDMP instigates a cascade of downstream events. These include profound impacts on lysosomal function, leading to the accumulation of multiple lipid species, subsequent inactivation of the mTOR signaling pathway, and induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis. This guide provides a detailed examination of these multifaceted mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Primary Mechanism: Inhibition of Glycosphingolipid Synthesis

The foundational mechanism of PDMP action involves the direct inhibition of key enzymes in the glycosphingolipid biosynthetic pathway. As a ceramide analog, it competitively binds to the ceramide-utilizing active sites of these enzymes.

Glucosylceramide Synthase (GCS) Inhibition

The principal target of PDMP is Glucosylceramide Synthase (GCS), an enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1] This is the first and rate-limiting step for the synthesis of most GSLs.[1] The inhibitory activity is stereospecific, residing primarily in the D-threo-(1R,2R) enantiomer.[1][2] The D,L-erythro isomer of PDMP is also an effective inhibitor of GCS.[3][4] This inhibition blocks the de novo synthesis of GlcCer and, consequently, all downstream GSLs, including lactosylceramides, globosides, and gangliosides.[1][5]

Lactosylceramide Synthase Inhibition

In addition to GCS, the D-threo isomer of PDMP (D-PDMP) has been shown to directly inhibit UDP-galactose:GlcCer β1→4 galactosyltransferase (GalT-2), also known as lactosylceramide synthase.[5][6][7] This enzyme is responsible for the synthesis of lactosylceramide from glucosylceramide.

Stereoisomer Specificity

The biological effects of PDMP are critically dependent on its stereoisomeric form. While D-isomers are generally inhibitory, L-isomers can have weak, null, or even stimulatory effects on GSL synthesis.

| Isomer | Primary Effect on GSL Synthesis | Key Observations | References |

| D-threo-PDMP | Inhibitory | Potent inhibitor of GCS and Lactosylceramide Synthase.[1][5] Leads to decreased GSL levels.[5] Reverses multidrug resistance in cancer cells.[1] | [1][5] |

| L-threo-PDMP | Stimulatory/Modulatory | Can increase the metabolic labeling of GlcCer and LacCer.[5][7] May bind to a modulatory site on glycosyltransferases.[5] Considered a relatively inactive enantiomer in some contexts.[8] | [5][7][8] |

| D,L-erythro-PDMP | Inhibitory | Effective inhibitor of GCS.[3][4] Causes growth inhibition in cultured fibroblasts.[3][4] | [3][4] |

Downstream Consequences of GCS Inhibition

The immediate biochemical consequences of GCS inhibition are a reduction in cellular GSL content and a corresponding accumulation of the substrate, ceramide.[2][9][10] After 6 days of treatment with 5 μM D-threo-PDMP, glycolipid content in A431 cells was reduced to approximately 5% of control levels.[8] The buildup of ceramide, a potent bioactive lipid, is a critical trigger for many of PDMP's secondary effects, including apoptosis and autophagy.[9][10]

Quantitative Inhibition Data

The inhibitory potency of PDMP has been quantified in various cell systems. The data highlights concentration-dependent effects on enzyme activity and cell viability.

| Compound | System | Concentration | Effect | Reference |

| DL-threo-PDMP | MDCK Cell Homogenates | 5 µM | 33% inhibition of GCS | [2] |

| 10 µM | 48% inhibition of GCS | [2] | ||

| DL-threo-PPMP | (Not specified) | 2 - 20 µM | IC50 for GCS inhibition | [11] |

| This compound | Rabbit Skin Fibroblasts | 12, 25, 50 µM | Dose-dependent growth inhibition | [4] |

| D-threo-PDMP | CHO Cells | > 30 µM | Cellular toxicity | [12] |

| PDMP (isomer not specified) | CHO-K1 Cells | 20 µM | Significant decrease in cell viability | [13] |

Expanded Mechanisms Beyond GCS Inhibition

Recent research has revealed that the mechanism of action of PDMP is not fully explained by GCS inhibition alone and involves profound effects on lysosomal biology and cellular stress pathways.[9][14][15]

Lysosomal Lipid Accumulation

A significant effect of PDMP, which is not observed with other GCS inhibitors like miglustat (NB-DNJ), is the induction of lipid accumulation within lysosomes.[14][16][17] This is attributed to a defect in the export of lipids from the lysosomal compartment.[16][17] Treatment with PDMP leads to the time-dependent lysosomal enrichment of several lipid species:

-

Sphingolipids: Ceramide and other sphingolipids accumulate.[14][16]

-

Lysobisphosphatidic acid (LBPA): This lipid, also known as bis(monoacylglycero)phosphate, is a key lipid of the late endosome/lysosome and its levels are increased.[14][15][16]

-

Cholesterol: Free cholesterol also accumulates in lysosomes.[14][15][16][18]

mTOR Pathway Inactivation

The accumulation of LBPA within the lysosomal membrane is directly linked to the inactivation of the mechanistic Target of Rapamycin (mTOR) signaling complex.[14][16] mTOR is a central regulator of cell growth and metabolism, and its activity is dependent on its localization to the lysosomal surface. Early enrichment of LBPA following PDMP treatment correlates with the dissociation of mTOR from the lysosome, leading to its inactivation.[14][16][17] A primary consequence of mTOR inactivation is the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[14][16][17]

Induction of Endoplasmic Reticulum (ER) Stress and Autophagy

D,L-threo-PDMP treatment has been shown to induce massive autophagy and caspase-independent apoptosis in A549 cells.[10] This process is initiated by the accumulation of ceramide, which contributes to endoplasmic reticulum (ER) stress.[10] A key marker of ER stress, the transcription factor CHOP (C/EBP homologous protein), is upregulated.[10] This stress signal subsequently triggers a strong autophagic response, evidenced by a steep increase in the lipidated form of LC3B (LC3B-II) and a decrease in the p62 protein.[10] This effect is linked to an observed increase in the expression of ceramide synthase 5 (LASS5), suggesting PDMP may enhance ceramide synthesis in addition to blocking its conversion to GlcCer.[10]

Effects on Cell Cycle and Growth

PDMP treatment can inhibit cell growth and induce cell cycle arrest.[2][8][13] These effects are correlated with its ability to deplete GSLs and increase cellular ceramide levels.[2] The growth inhibition is dose-dependent, and at higher concentrations, PDMP exhibits cytotoxic effects.[4]

Key Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This assay measures the rate of GlcCer formation from ceramide and radiolabeled UDP-glucose in the presence or absence of an inhibitor.

Methodology:

-

Enzyme Preparation: Prepare cell homogenates (e.g., from MDCK cells) or use purified GCS enzyme.[2]

-

Reaction Mixture: Prepare a reaction buffer containing a defined concentration of ceramide (often delivered in a detergent like Triton X-100), radiolabeled UDP-[¹⁴C]glucose, and the enzyme preparation.

-

Inhibition: For test samples, add varying concentrations of PDMP (solubilized in a suitable solvent like DMSO). Control samples receive solvent only.

-

Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v) to extract the lipids.

-

Lipid Separation: Separate the lipid extract using thin-layer chromatography (TLC) with a suitable solvent system that resolves GlcCer from other lipids.

-

Quantification: Visualize the radiolabeled GlcCer band by autoradiography and quantify the radioactivity using a scintillation counter or phosphorimager to determine the percentage of inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Effects of the glucosphingolipid synthesis inhibitor, PDMP, on lysosomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - ProQuest [proquest.com]

- 16. mdpi.com [mdpi.com]

- 17. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Primary Cellular Target of D,L-erythro-PDMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the primary cellular target of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP), a widely utilized synthetic ceramide analogue. The primary molecular target of this compound is identified as UDP-glucose:ceramide glucosyltransferase (UGCG) , more commonly known as glucosylceramide synthase (GCS) . This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs). This guide will detail the mechanism of action, summarize available quantitative data, provide a methodological overview for assessing its inhibitory activity, and illustrate the key signaling pathways affected by its action.

Introduction

This compound is a stereoisomer of the well-characterized GCS inhibitor, D-threo-PDMP. While both isomers interact with GCS, they can elicit distinct cellular responses. Understanding the specific interaction of the D,L-erythro isomer with its primary target is crucial for its application in research and potential therapeutic development. Inhibition of GCS by this compound leads to a reduction in the cellular pool of glucosylceramide (GlcCer), the precursor for a vast array of complex GSLs. This disruption of GSL biosynthesis has profound effects on various cellular processes, including cell growth, signaling, and membrane dynamics.

Primary Cellular Target: UDP-Glucose:Ceramide Glucosyltransferase (GCS)

The unequivocal primary cellular target of this compound is UDP-glucose:ceramide glucosyltransferase (EC 2.4.1.80).[1][2] GCS is a multi-pass transmembrane protein primarily localized to the cis- and medial-Golgi apparatus. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.

Mechanism of Action

This compound acts as a competitive inhibitor of GCS with respect to ceramide. Its structural similarity to ceramide allows it to bind to the active site of the enzyme, thereby preventing the binding of the natural substrate. This inhibition blocks the first committed step in the synthesis of most glycosphingolipids.

Quantitative Data

While this compound is established as a GCS inhibitor, specific quantitative data such as IC50 and Ki values are not as readily available in the literature as for its D-threo counterpart. The inhibitory effects are often described qualitatively or in the context of cellular assays at specific concentrations. For comparative purposes, data for the more extensively studied D-threo-PDMP is included.

| Compound | Target | Assay Type | IC50 Value | Ki Value | Reference |

| D-threo-PDMP | Glucosylceramide Synthase | In vitro enzyme assay | ~20 µM | Not Reported | Abe, A., et al. (1992) |

| This compound | Glucosylceramide Synthase | Cell-based/In vitro | Not explicitly reported | Not explicitly reported |

Note: The lack of a specific IC50 value for this compound in the reviewed literature highlights a gap in the quantitative characterization of this specific isomer.

Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Activity Assay for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on GCS activity in a cell-free system.

Materials:

-

Microsomal fraction containing GCS (prepared from a suitable cell line or tissue)

-

Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)

-

UDP-glucose

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Fluorescence imaging system for TLC plate analysis

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the microsomal protein, assay buffer, and varying concentrations of this compound or vehicle control.

-

Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the fluorescent ceramide substrate and UDP-glucose.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).

-

-

Lipid Extraction:

-

Vortex the tubes and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

TLC Analysis:

-

Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the samples onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the fluorescent ceramide substrate from the fluorescent glucosylceramide product.

-

-

Quantification and Data Analysis:

-

Visualize and quantify the fluorescent spots corresponding to the substrate and product using a fluorescence imaging system.

-

Calculate the percentage of GCS activity at each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Cellular Processes Affected by this compound

Inhibition of GCS by this compound has significant downstream consequences on cellular signaling and physiology due to the depletion of complex glycosphingolipids.

Glycosphingolipid Biosynthesis Pathway

The most direct effect of this compound is the blockage of the glycosphingolipid biosynthesis pathway at its entry point.

Experimental Workflow for Assessing GCS Inhibition

The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound on GCS activity.

Downstream Cellular Consequences of GCS Inhibition

The depletion of complex GSLs resulting from GCS inhibition affects various signaling pathways that are modulated by these membrane components. This can lead to alterations in cell growth, adhesion, and signal transduction.

Conclusion

This compound's primary cellular target is unequivocally UDP-glucose:ceramide glucosyltransferase (GCS). Its inhibitory action on this key enzyme of glycosphingolipid biosynthesis provides a powerful tool for studying the multifaceted roles of GSLs in cellular function. While quantitative data for this specific isomer is not as abundant as for other stereoisomers, the methodologies for its characterization are well-established. Further research to precisely quantify the inhibitory potency of this compound would be beneficial for its standardized use in the scientific community. The downstream consequences of GCS inhibition are profound, impacting a wide range of signaling pathways and cellular behaviors, making this compound a valuable compound for researchers in cell biology, oncology, and drug development.

References

- 1. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

D,L-erythro-PDMP: A Technical Guide on its Role as a Glucosylceramide Synthase Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP), a stereoisomer of the well-known glucosylceramide synthase (GCS) inhibitor, D,L-threo-PDMP. Contrary to its threo counterpart, this compound is not a direct inhibitor of GCS. Instead, it acts as a modulator, leading to an increase in GCS activity and the accumulation of the precursor lipid, ceramide. This guide will detail the mechanism of action, provide quantitative data on its biological effects, outline relevant experimental protocols, and illustrate the key signaling pathways affected by this compound.

Introduction

Glucosylceramide synthase (GCS, UDP-glucose:N-acylsphingosine glucosyltransferase, EC 2.4.1.80) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the formation of a vast array of GSLs that are integral to cell membrane structure and function, and are involved in various cellular processes including signal transduction, cell growth, and differentiation.

The modulation of GCS activity has been a significant area of research, particularly in the context of diseases such as Gaucher disease, Fabry disease, and certain cancers. While the D-threo isomer of PDMP is a well-characterized competitive inhibitor of GCS, the D,L-erythro isomer exhibits distinct and contrasting effects. This guide focuses on the unique biological activities of this compound, its impact on ceramide metabolism, and the downstream cellular consequences.

Mechanism of Action

This compound is not a direct inhibitor of glucosylceramide synthase. Instead of competing with ceramide for the active site of the enzyme, it has been shown to protect GCS from degradation. This protective effect leads to an overall increase in the specific activity of the enzyme within the cell.

The primary consequence of this modulation is the accumulation of the GCS substrate, ceramide. Ceramide is a critical bioactive lipid that acts as a second messenger in a variety of signaling pathways, most notably those leading to apoptosis and cell cycle arrest. Therefore, the biological effects of this compound are largely attributed to the downstream consequences of elevated intracellular ceramide levels.

Quantitative Data

The biological effects of this compound have been quantified in various in vitro studies. The following tables summarize the key quantitative data available.

Table 1: Effect of this compound on Glucosylceramide Synthase Activity

| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect on GCS Specific Activity | Reference |

| MDCK cells | 40 | 24 | 14.6 nmol/h per mg protein | [1] |

Table 2: Effect of this compound on Cell Growth and Viability

| Cell Line | Concentration (µM) | Incubation Time (days) | Observed Effect | Reference |

| Rabbit skin fibroblasts | 12, 25, 50 | 4, 7, 10 | Dose-dependent inhibition of cell growth | [2] |

| Rabbit skin fibroblasts | 50 | 3 | Cytotoxic effects on cell morphology | [2] |

| Human cancer cells | Not specified | Not specified | Strong inhibition of growth (similar to threo isomer) | [1] |

Table 3: Comparative Effects of PDMP Isomers

| Isomer | Effect on GCS Activity | Primary Mechanism | Consequence |

| This compound | Increases activity | Protects enzyme from degradation | Ceramide accumulation |

| D,L-threo-PDMP | Inhibits activity | Competitive inhibitor | Depletion of glycosphingolipids, ceramide accumulation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

Cell Culture

-

Cell Lines:

-

Rabbit skin fibroblasts are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Madin-Darby canine kidney (MDCK) cells are maintained in Dulbecco's modified Eagle's medium (DMEM) with 10% FBS and antibiotics.

-

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment with this compound: A stock solution of this compound is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of the compound is achieved by diluting the stock solution in the culture medium. Control cells are treated with an equivalent volume of the vehicle (DMSO).

Glucosylceramide Synthase Activity Assay

This protocol is adapted from methodologies used to study GCS activity.

-

Cell Lysis:

-

After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are scraped into a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and protease inhibitors).

-

The cell suspension is homogenized using a Dounce homogenizer or through sonication.

-

The homogenate is centrifuged to remove cellular debris, and the supernatant containing the microsomal fraction is collected.

-

-

Enzyme Reaction:

-

The reaction mixture contains the cell lysate (as the enzyme source), a buffer (e.g., 50 mM Tris-HCl, pH 7.4), a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose.

-

The reaction is initiated by the addition of UDP-glucose.

-

The mixture is incubated at 37°C for a specified time (e.g., 1-2 hours).

-

-

Extraction and Analysis:

-

The reaction is stopped by the addition of a chloroform/methanol mixture.

-

The lipids are extracted, and the phases are separated by centrifugation.

-

The organic phase containing the fluorescently labeled glucosylceramide is collected, dried, and resuspended in a suitable solvent.

-

The product is separated from the substrate by thin-layer chromatography (TLC) and quantified using a fluorescence scanner.

-

GCS activity is expressed as pmol or nmol of product formed per hour per mg of protein.

-

Cell Growth and Viability Assays

-

Cell Growth Assay:

-

Cells are seeded in multi-well plates and allowed to attach overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

At specified time points (e.g., 4, 7, and 10 days), cells are trypsinized and counted using a hemocytometer or an automated cell counter.

-

A growth curve is plotted to visualize the effect of the compound over time.

-

-

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in a 96-well plate and treated with this compound as described above.

-

After the desired incubation period (e.g., 3 days), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for a further 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

The medium is removed, and the formazan crystals are solubilized with DMSO or a similar solvent.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

Signaling Pathways and Visualizations

The accumulation of ceramide induced by this compound triggers several downstream signaling pathways, primarily related to endoplasmic reticulum (ER) stress and apoptosis.

Ceramide-Induced ER Stress and Apoptosis

Elevated ceramide levels can lead to ER stress by disrupting calcium homeostasis within the ER. This, in turn, activates the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.

Caption: Ceramide-induced ER stress and apoptosis pathway.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound presents a unique pharmacological profile in the study of glycosphingolipid metabolism. Unlike its threo-isomer, it is not a direct inhibitor of glucosylceramide synthase but rather a modulator that increases the enzyme's activity, leading to the accumulation of ceramide. This accumulation, in turn, induces cellular responses such as growth inhibition and apoptosis, likely through the activation of the ER stress pathway. For researchers and drug development professionals, understanding the distinct mechanisms of the PDMP stereoisomers is crucial for the accurate interpretation of experimental results and for the design of targeted therapeutics that modulate the ceramide and glycosphingolipid metabolic pathways. Further research is warranted to fully elucidate the specific molecular interactions of this compound with GCS and to explore its therapeutic potential in diseases characterized by ceramide dysregulation.

References

The Genesis of a Glycosphingolipid Modulator: A Technical Guide to the Discovery and Chemical Synthesis of D,L-erythro-PDMP

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and chemical synthesis of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP), a crucial modulator of glycosphingolipid metabolism. This document details the foundational synthetic chemistry, experimental protocols, and biological activities of this compound, presenting quantitative data in accessible formats and visualizing key pathways and workflows.

Discovery and Core Concepts

The journey to understanding the nuanced roles of glycosphingolipids in cellular function was significantly advanced by the development of synthetic tools to modulate their biosynthesis. Among these, the aminosphingoid derivatives, exemplified by PDMP, have been instrumental. The initial synthesis of a mixture of the four stereoisomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol was reported by Vunnam and Radin in 1980. Their work laid the groundwork for investigating the structure-activity relationships of these ceramide analogs as inhibitors of glucocerebroside synthetase.

Subsequent research by Inokuchi and Radin in 1987 led to the successful separation of the diastereomeric and enantiomeric forms of PDMP.[1] This pivotal work established that the primary inhibitory activity against UDP-glucose:ceramide glucosyltransferase resided in the D-threo isomer. However, it also opened the door to investigating the distinct biological properties of the other isomers, including the D,L-erythro form. While not the most potent inhibitor of glucosylceramide synthase, this compound was found to exhibit inhibitory effects on other glycosyltransferases, such as UDP-galactose:ceramide galactosyltransferase, albeit to a lesser extent.[1]

Chemical Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a two-stage process: the initial non-stereoselective synthesis of the isomeric mixture followed by the chromatographic separation of the desired D,L-erythro diastereomer.

Synthesis of the D,L-erythro and D,L-threo PDMP Mixture

The foundational synthesis of the isomeric mixture of PDMP is based on the acylation of 1-phenyl-2-amino-3-morpholino-1-propanol. The following protocol is adapted from the work of Vunnam and Radin (1980).

Experimental Protocol:

-

Preparation of the Amine Precursor: 1-Phenyl-2-amino-3-morpholino-1-propanol is synthesized by methods analogous to those for preparing similar aminopropanols. This typically involves the reaction of a suitable epoxide with morpholine followed by functional group manipulations.

-

Acylation Reaction: To a solution of the racemic 1-phenyl-2-amino-3-morpholino-1-propanol in a suitable aprotic solvent (e.g., dichloromethane), an equimolar amount of decanoyl chloride is added dropwise at 0°C.

-

Reaction Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is then removed under reduced pressure.

-

Purification: The resulting residue, containing a mixture of the four stereoisomers of PDMP, is purified by silica gel chromatography to yield the mixed isomers as a solid.

Isolation of this compound

The separation of the D,L-erythro diastereomer from the D,L-threo diastereomer is achieved by column chromatography, as detailed by Inokuchi and Radin (1987).[1]

Experimental Protocol:

-

Chromatographic Separation: The mixture of PDMP isomers is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of methanol in chloroform. The fractions are monitored by thin-layer chromatography (TLC).

-

Fraction Collection and Identification: The erythro and threo diastereomers exhibit different retention factors on silica gel. Fractions containing the faster-moving spot (corresponding to the erythro isomer) are collected.

-

Solvent Evaporation: The solvent from the collected fractions is evaporated under reduced pressure to yield this compound as a solid. The identity and purity can be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Visualizations

Logical Workflow for Synthesis and Isolation

Caption: Workflow for the synthesis of the PDMP isomeric mixture and subsequent isolation of the D,L-erythro diastereomer.

Biological Activity and Data Presentation

This compound primarily functions as an inhibitor of glycosphingolipid biosynthesis. Its main targets are UDP-glucose:ceramide glucosyltransferase (UGCG) and, to a lesser extent, ceramide galactosyltransferase (CGT).

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) for cell viability provides an indication of its cytotoxic and cytostatic effects, which are linked to its impact on glycosphingolipid metabolism.

| Cell Line | Assay Duration (h) | IC50 (µM) | Reference |

| BG1 | 72 | ~25 | --INVALID-LINK-- |

| OVCAR3 | 72 | ~30 | --INVALID-LINK-- |

| T47D | 72 | >50 | --INVALID-LINK-- |

| SKOV3 | 72 | ~40 | --INVALID-LINK-- |

Note: The IC50 values represent the concentration of this compound that reduces cell viability by 50% as determined by MTT assay.

Signaling Pathways

The inhibition of UGCG and CGT by this compound initiates a cascade of downstream cellular events.

Inhibition of UGCG leads to the accumulation of its substrate, ceramide. Ceramide is a potent bioactive lipid that can trigger various signaling pathways, often culminating in apoptosis.

Caption: Signaling cascade following the inhibition of UGCG by this compound.

The inhibition of CGT by this compound, although less potent, primarily affects the synthesis of galactosylceramide and its downstream products, which are crucial components of myelin and are implicated in certain lysosomal storage diseases.

Caption: Consequences of ceramide galactosyltransferase (CGT) inhibition by this compound.

Conclusion

This compound remains a valuable tool for the study of glycosphingolipid metabolism. Its synthesis and isolation, while requiring careful chromatographic techniques, are achievable through established protocols. The compound's ability to modulate cellular pathways through the inhibition of key glycosyltransferases underscores the importance of developing specific inhibitors for dissecting complex biological systems and for potential therapeutic applications. This guide provides a comprehensive overview to aid researchers in the synthesis, understanding, and application of this important chemical probe.

References

D,L-erythro-PDMP and Its Impact on Ceramide Accumulation: A Technical Guide for Researchers

Abstract: 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a synthetic analog of ceramide widely utilized to study the roles of sphingolipids in cellular processes. PDMP exists as four stereoisomers, with the threo forms being well-characterized inhibitors of glucosylceramide synthase (GCS). This guide focuses on the D,L-erythro isomer of PDMP (D,L-erythro-PDMP), which, despite not inhibiting GCS, induces a significant accumulation of intracellular ceramide. This document provides an in-depth analysis of the mechanisms and consequences of this compound-induced ceramide elevation. It summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to PDMP Isomers and Ceramide

Ceramide is a central hub in sphingolipid metabolism, functioning both as a structural component of cellular membranes and as a critical second messenger in various signaling cascades. It plays a pivotal role in regulating cellular processes such as apoptosis, cell cycle arrest, and senescence.

The synthetic ceramide analog PDMP has been instrumental in elucidating these functions. It has two chiral centers, giving rise to four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro.

-

Threo Isomers (D and L): The D-threo isomer is a potent inhibitor of UDP-glucose:ceramide glucosyltransferase (GCS), the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids. By blocking this pathway, D-threo-PDMP leads to the accumulation of its substrate, ceramide. The L-threo isomer, conversely, has been shown to stimulate GCS activity in some systems[1][2].

-

Erythro Isomers (D and L): Notably, the erythro diastereomers of PDMP do not inhibit GCS but have also been observed to increase cellular ceramide levels[3]. This suggests a distinct mechanism of action for ceramide accumulation, making this compound a unique tool to study the effects of ceramide elevation independent of direct GCS inhibition.

Mechanism of this compound-Induced Ceramide Accumulation

The precise mechanism by which this compound elevates ceramide levels is not fully elucidated but is demonstrably different from its threo counterparts. Evidence from studies on related PDMP isomers suggests a multi-faceted process that may involve the upregulation of ceramide synthesis and alterations in subcellular lipid trafficking.

One proposed mechanism, observed with the D,L-threo isomer, involves the enhancement of de novo ceramide synthesis. This process was linked to an increase in ceramide synthase activity, specifically through the elevated expression of the Longevity-assurance homologue 5 (LASS5) protein[4]. It is plausible that this compound acts through a similar pathway to boost the endogenous production of ceramide.

Furthermore, studies have shown that PDMP treatment can lead to the accumulation of sphingolipids, including ceramide, within lysosomes[3]. This effect is connected to a defective export mechanism from the lysosome, effectively trapping ceramide and other lipids and raising their local and overall cellular concentrations.

Cellular Consequences of Ceramide Accumulation

The elevation of intracellular ceramide initiated by this compound triggers several critical signaling cascades, profoundly impacting cell fate.

Induction of Autophagy and Apoptosis

Ceramide is a well-established pro-apoptotic second messenger[5][6]. Treatment with D,L-threo-PDMP has been shown to cause massive autophagy and caspase-independent apoptosis in A549 lung cancer cells. This process is linked to the induction of Endoplasmic Reticulum (ER) stress, marked by an increase in the transcription factor CHOP[4]. The accumulation of ceramide disrupts ER homeostasis, triggering the unfolded protein response (UPR), which, if prolonged, shifts from a pro-survival to a pro-apoptotic signal. Ceramide accumulation also leads to the release of mitochondrial cytochrome c, a key event in the intrinsic apoptotic pathway[7].

Cell Cycle Arrest

PDMP-induced ceramide accumulation can halt cell proliferation by arresting the cell cycle. Studies have demonstrated that PDMP treatment causes cell cycle arrest at the G1/S and G2/M transitions. This effect is correlated with a decrease in the activities of key cyclin-dependent kinases (CDKs), such as p34cdc2 kinase and cdk2 kinase, which are essential for driving the cell through these checkpoints[8].

Modulation of Key Signaling Pathways: Akt and mTOR

Ceramide acts as a negative regulator of critical cell growth and survival pathways.

-

Akt Pathway: Ceramide accumulation inhibits the phosphorylation and activation of the pro-survival kinase Akt (Protein Kinase B)[9]. This can occur through the activation of protein phosphatases (like PP2A) that dephosphorylate Akt, or by preventing Akt's translocation to the membrane via activation of Protein Kinase C zeta (PKCζ)[10].

-

mTOR Pathway: The mechanistic target of rapamycin (mTOR) is a master regulator of cell metabolism and growth. PDMP-induced lipid accumulation in lysosomes causes the dissociation of mTOR complex 1 (mTORC1) from the lysosomal surface, which is required for its activation[3]. This inactivation of mTORC1 is a potent trigger for autophagy and contributes to the anti-proliferative effects of ceramide[11][12].

Quantitative Analysis of PDMP's Effects

The biological effects of PDMP isomers are dose-dependent. The following table summarizes key quantitative data from published studies. Note that data for the specific D,L-erythro isomer is limited, so results from other isomers are included for context and comparison.

| Parameter | PDMP Isomer | Concentration | Effect | Cell Line / System | Reference |

| Cell Growth | This compound | 12-50 µM | Inhibitory effect on cell growth. | Rabbit skin fibroblasts | [13][14] |

| Cytotoxicity | This compound | 50 µM | Cytotoxic effects observed after 3 days. | Rabbit skin fibroblasts | [13][14] |

| Enzyme Activity | This compound | 40 µM | 14.6 nmol/h/mg protein increase in glucosyltransferase specific activity. | MDCK cells | [13][14] |

| GSL Depletion | D-threo-PDMP | 5 µM | Glycolipid content reduced to ~5% of control levels after 6 days. | A431 human cells | [15] |

| Ceramide Synthase | D,L-threo-PDMP | Not specified | Elevation of LASS5 protein expression observed 30 min to 2h post-treatment. | A549 cells | [4] |

| GM3 Reduction | D-threo-PDMP | 40 µM | GM3 ganglioside content decreased to 22.3% of control. | HepG2 cells | [16] |

Experimental Protocols

General Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., rabbit skin fibroblasts, A549, or HeLa) in appropriate growth medium and allow them to adhere overnight.

-

PDMP Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or water). Further dilute in culture medium to achieve the desired final concentrations (e.g., 10-50 µM).

-

Treatment: Replace the existing medium with the PDMP-containing medium. For time-course experiments, harvest cells at various time points (e.g., 6, 12, 24, 48 hours) post-treatment.

-

Harvesting: Wash cells with PBS, then lyse or process them according to the requirements of the downstream analysis (e.g., lipid extraction, protein lysis, flow cytometry).

Quantification of Ceramide Levels by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of specific ceramide species.[17][18]

-

Lipid Extraction:

-

Homogenize cell pellets or tissue samples in an ice-cold chloroform:methanol mixture (e.g., 1:2, v/v)[17].

-

Add an internal standard, such as a non-physiological odd-chain ceramide (e.g., C17-ceramide), to normalize for extraction efficiency and instrument variability[17].

-

Perform a Bligh and Dyer extraction or similar liquid-liquid extraction to separate the lipid-containing organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

-

LC Separation:

-

Reconstitute the dried lipid extract in a suitable mobile phase.

-

Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18)[17][19].

-

Elute ceramides using a gradient of mobile phases, typically consisting of an aqueous solvent with an acid modifier (e.g., formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol)[17][19].

-

-

MS/MS Detection:

-

Ionize the eluted lipids using electrospray ionization (ESI) in positive ion mode.

-

Use a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.

-

For each ceramide species, monitor the specific transition from the protonated parent ion [M+H]+ to a characteristic product ion (e.g., the sphingoid backbone fragment).

-

-

Quantification:

-

Generate a calibration curve using known concentrations of ceramide standards.

-

Calculate the concentration of each endogenous ceramide species in the sample by comparing its peak area ratio to the internal standard against the calibration curve[17].

-

Analysis of Cellular Responses

-

Apoptosis/Cytotoxicity Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of plasma membrane damage and cell death[4].

-

Autophagy Analysis: Monitor the conversion of LC3B-I to LC3B-II via Western blot. An increase in the LC3B-II/LC3B-I ratio is a hallmark of autophagosome formation[4].

-

Cell Cycle Analysis: Stain cells with propidium iodide (PI) to measure DNA content and analyze the distribution of cells in G1, S, and G2/M phases using flow cytometry. Co-staining with 5-bromo-2'-deoxyuridine (BrdU) can provide more detailed information on S-phase progression.

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for studying the cellular impacts of ceramide accumulation, distinct from the effects of direct GCS inhibition caused by its threo isomers. By elevating endogenous ceramide levels, this compound induces profound cellular responses, including apoptosis, autophagy, and cell cycle arrest, which are mediated by the disruption of key signaling networks like the Akt and mTOR pathways.

This technical guide provides a foundational understanding of this compound's action, supported by quantitative data and established experimental protocols. For researchers and drug developers, this compound offers a unique avenue to explore ceramide-centric signaling and its therapeutic potential in oncology and other diseases characterized by aberrant cell proliferation and survival.

Future research should focus on identifying the direct molecular target(s) of this compound to fully elucidate how it upregulates ceramide synthesis. A deeper understanding of its isomer-specific effects will further refine its use as a precision tool in sphingolipid research.

References

- 1. A synthetic ceramide analog (L-PDMP) up-regulates neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]

- 8. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide inhibits insulin-stimulated Akt phosphorylation through activation of Rheb/mTORC1/S6K signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Glycolipid depletion using a ceramide analogue (PDMP) alters growth, adhesion, and membrane lipid organization in human A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 19. DSpace [helda.helsinki.fi]

A Technical Guide to the Cellular Pathways Affected by D,L-erythro-PDMP Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a widely utilized synthetic analog of ceramide. It is primarily recognized as a potent and competitive inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][2] By blocking the initial step in the synthesis of most glycosphingolipids (GSLs), PDMP serves as a critical tool for investigating the multifaceted roles of these lipids in cellular physiology and pathology. Its application has revealed profound effects on numerous cellular pathways, extending far beyond simple GSL depletion. This document provides an in-depth technical overview of the core cellular pathways affected by D,L-erythro-PDMP treatment, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades involved. The pro-apoptotic and chemosensitizing effects of PDMP make it a compound of significant interest in cancer therapy research.[3][4]

Primary Mechanism of Action: Inhibition of Glucosylceramide Synthase

The principal and most well-documented mechanism of action for PDMP is the inhibition of glucosylceramide synthase (GCS). GCS is a pivotal enzyme located on the cytosolic face of the Golgi apparatus that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[5] This reaction is the committed step for the synthesis of a vast array of complex glycosphingolipids.

PDMP, as a structural analog of ceramide, acts as a competitive inhibitor of GCS, effectively blocking the production of GlcCer and all subsequent downstream GSLs.[2][6] This inhibition leads to two immediate and significant consequences within the sphingolipid metabolic pathway: the accumulation of the substrate, ceramide, and the depletion of the product, GlcCer.[4][6]

Key Cellular Pathways Modulated by PDMP Treatment

The inhibition of GCS by PDMP initiates a cascade of events that ripple through interconnected cellular pathways, including lysosomal function, nutrient sensing, cell cycle control, and programmed cell death.

Lysosomal Dysfunction and mTOR Inactivation

Recent studies have revealed that PDMP's effects extend beyond GCS inhibition to induce significant lysosomal stress. Unlike other GCS inhibitors such as miglustat, PDMP treatment leads to the pronounced accumulation of various lipids within the lysosome, including sphingolipids, cholesterol, and notably, lysobisphosphatidic acid (LBPA).[3][4][7] This accumulation is linked to a defect in the export of lipids from the lysosome.[3][8]

The enrichment of LBPA in the lysosomal membrane is correlated with the dissociation of the master metabolic regulator, mechanistic target of rapamycin (mTOR), from the lysosomal surface.[3][7] This event inactivates the mTOR complex 1 (mTORC1) pathway, leading to the dephosphorylation and subsequent nuclear translocation of its downstream effector, Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy.[3][8] This PDMP-induced, GCS-inhibition-independent pathway highlights a distinct mechanism that contributes to its cellular effects.

Alterations in Cell Cycle Progression

PDMP treatment has been shown to significantly impact cell cycle progression, an effect that contributes to its anti-proliferative and chemosensitizing properties. In several cancer cell lines, PDMP induces cell cycle arrest, often at the G0/G1 or G2/M phase.[9] This arrest is associated with the accumulation of sphingolipid precursors like ceramide and sphingosine, which can inhibit the expression of key cell cycle proteins such as cyclin D1 and CDK4.[10]

Furthermore, in combination with microtubule-stabilizing agents like paclitaxel, PDMP can synergistically inhibit cyclin-dependent kinase 1 (CDK1) and 2 (CDK2) activities.[11] This combined treatment does not necessarily enhance apoptosis but rather leads to an aberrant cell cycle, causing cells to bypass mitotic arrest and enter a state of hyperploidy, ultimately inhibiting the increase in viable cell number.[11]

Induction of Apoptosis and Autophagy

PDMP is a known inducer of programmed cell death. The pro-apoptotic effects are often attributed to the accumulation of ceramide, a well-established second messenger in apoptosis signaling.[4] Elevated ceramide levels can trigger mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.

In addition to apoptosis, PDMP treatment, particularly the D,L-threo isomer, has been shown to induce marked autophagy.[12] This is characterized by the increased expression of microtubule-associated protein 1 light chain 3B (LC3B)-II and a corresponding decrease in the autophagy substrate p62/SQSTM1.[12] The induction of autophagy can be linked to both the accumulation of ceramide, which can cause endoplasmic reticulum (ER) stress, and the inactivation of the mTOR pathway, a key negative regulator of autophagy.[12][13]

Quantitative Impact of PDMP Treatment

The following tables summarize quantitative data from studies investigating the effects of PDMP on various cellular parameters.

Table 1: Effect of PDMP on Glycosphingolipid Content and Cell Viability

| Cell Line | PDMP Conc. (µM) | Duration (h) | Change in Glycosphingolipid Content (%) | Change in Cell Viability (%) | Reference |

|---|---|---|---|---|---|

| CHO-K1 | 5 | - | ~55% decrease | Not significant | [10] |

| CHO-K1 | 15 | - | ~70% decrease | Not significant | [10] |

| CHO-K1 | 20 | - | Not specified | ~30% decrease | [10] |

| OR NSCLC | 20 | 72 | Not specified | ~40-60% inhibition |[9] |

Table 2: Effect of PDMP on Cell Cycle Distribution

| Cell Line | PDMP Conc. (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

|---|---|---|---|---|---|---|

| CHO-K1 (Control) | 0 | - | ~45% | ~35% | ~20% | [10] |

| CHO-K1 | 15 | - | ~65% | ~20% | ~15% | [10] |

| PC9BRAFG469A (Control) | 0 | 24 | ~50% | ~35% | ~15% | [9] |

| PC9BRAFG469A | 20 | 24 | ~70% | ~15% | ~15% |[9] |

Key Experimental Methodologies

Protocol: Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)

This protocol is adapted from methodologies used to measure GCS activity in cell or tissue homogenates.[5]

Objective: To quantify the enzymatic activity of GCS by measuring the conversion of a fluorescent ceramide analog to fluorescent glucosylceramide.

Materials:

-

Cell/tissue homogenates (e.g., 500 µg protein)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl

-

C6-NBD Ceramide (fluorescent substrate)

-

Phosphatidylcholine

-

UDP-glucose (co-substrate)

-

Methanol, Chloroform

-

Thin Layer Chromatography (TLC) plates and chamber

-

Fluorescence imaging system (e.g., PhosphorImager)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by adding 500 µg of protein from the homogenate to the assay buffer.

-

Add C6-NBD ceramide (e.g., final concentration 3.3 µg/mL) and phosphatidylcholine (e.g., 100 µg/mL).

-

To test the effect of PDMP, add the desired concentration of the inhibitor to the experimental tubes. Add vehicle control to the control tubes. Pre-incubate if necessary.

-

Initiate the enzymatic reaction by adding UDP-glucose (e.g., 500 µM). The total reaction volume is typically 200 µL.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction and extract the lipids using a chloroform/methanol extraction method (e.g., Bligh-Dyer).

-

Separate the extracted lipids (C6-NBD ceramide substrate and C6-NBD glucosylceramide product) using Thin Layer Chromatography (TLC).

-

Visualize the fluorescent spots on the TLC plate using a fluorescence imager.

-

Quantify the fluorescence intensity of the substrate and product bands using software like ImageJ. GCS activity is proportional to the amount of fluorescent glucosylceramide produced.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol describes the standard method for analyzing cell cycle distribution using propidium iodide (PI) staining.[9]

Objective: To determine the percentage of a cell population in the G0/G1, S, and G2/M phases of the cell cycle following PDMP treatment.

Materials:

-

Cultured cells treated with PDMP or vehicle

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of PDMP for the specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. PI fluoresces when it intercalates with DNA, so the fluorescence intensity is directly proportional to the DNA content.

-

Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol: Assessment of Apoptosis via Annexin V/PI Staining

This is a common flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Objective: To quantify the level of apoptosis induced by PDMP treatment.

Materials:

-

Cultured cells treated with PDMP or vehicle

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with PDMP or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Add fluorescently-labeled Annexin V (e.g., 5 µL of Annexin V-FITC) to the cell suspension.

-

Add PI (e.g., 5 µL) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Interpret the results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells (or dead cells from other causes)

-

References

- 1. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]

- 2. DL -threo- PDMP, Hydrochloride [sigmaaldrich.com]

- 3. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Regulation of Glucosylceramide Synthesis and Efflux by Golgi and Plasma Membrane Bound ABCC10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationales for cancer chemotherapy with PDMP, a specific inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. IJMS | Free Full-Text | The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Autophagy Regulation in MPTP-Induced PD Mice via the mTOR Signaling Pathway by Echinacoside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of D,L-erythro-PDMP on Cell Growth and Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP), a widely utilized inhibitor of glucosylceramide synthase (GCS). This document details its impact on cell growth and proliferation, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Effects of this compound on Cell Viability and Growth

This compound has been shown to inhibit the growth of various cell lines. The following tables summarize the quantitative data on its effects on cell viability and proliferation.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Concentration (µM) | Incubation Time | Viability Assay | Percent Inhibition/Effect | Citation |

| CHO-K1 | Increasing concentrations | - | MTT | Significant decrease at 20 µM (p < 0.001) | [1] |

| Rabbit Skin Fibroblasts | 12, 25, 50 | 4, 7, 10 days | - | Inhibitory effect on cell growth | [2][3] |

| Osimertinib-Resistant (OR) NSCLC Cell Lines | Increasing concentrations | 72 h | MTT | Dose-dependent inhibition | [4] |

Table 2: Effect of this compound on Cell Cycle Progression

| Cell Line | Concentration (µM) | Incubation Time | Effect on Cell Cycle | Citation | | :--- | :--- | :--- | :--- |[4] | | Osimertinib-Resistant (OR) NSCLC Cell Lines | 20 | 24 h | Arrest in G0/G1 phase |[4] | | CHO-K1 | 5, 10, 15 | - | Increase in the number of cells in the G1 phase |[1] |

Core Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to assess the effects of this compound.

2.1. Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating the effect of PDMP on the viability of various cell lines[1][4].

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express the results as a percentage of inhibition compared to the untreated control cells.

2.2. Cell Cycle Analysis using Flow Cytometry

This protocol is based on the methodology used to study PDMP's effect on the cell cycle distribution of cancer cells[4].

-

Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 20 µM) for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

2.3. Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells[4].

-

Cell Seeding: Seed a low number of cells in a culture dish.

-

Treatment: Treat the cells with this compound (e.g., 20 µM) and a vehicle control.

-

Incubation: Incubate the cells for an extended period (e.g., 10 days) to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a solution like methanol and stain them with crystal violet.

-

Quantification: Count the number of colonies in each dish.

Signaling Pathways Modulated by this compound

This compound exerts its effects on cell growth and proliferation by modulating several key signaling pathways.

3.1. Inhibition of Glucosylceramide Synthase and Sphingolipid Metabolism

The primary mechanism of action of this compound is the inhibition of glucosylceramide synthase (GCS), a key enzyme in the sphingolipid metabolic pathway. This inhibition leads to the accumulation of its precursor, ceramide, a known pro-apoptotic agent[5]. The accumulation of ceramide can trigger cell cycle arrest and apoptosis[4].

References

The Dual Role of D,L-erythro-PDMP in Cellular Fate: A Technical Guide to Apoptosis and Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) is a synthetic ceramide analogue that has garnered significant interest in cellular biology and drug development. As an inhibitor of glucosylceramide synthase (GCS), it plays a crucial role in modulating cellular sphingolipid metabolism. The accumulation of intracellular ceramide, a key bioactive lipid, upon treatment with PDMP isomers, triggers profound cellular responses, including the initiation of two critical and interconnected cell fate pathways: apoptosis and autophagy. This technical guide provides an in-depth exploration of the mechanisms by which this compound induces these processes, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling cascades. While much of the literature focuses on the D,L-threo isomer of PDMP, this guide will synthesize the available information to present a cohesive understanding of the D,L-erythro isomer's effects.

Data Presentation: Quantitative Effects of PDMP on Apoptosis and Autophagy Markers

The following tables summarize the quantitative data on the effects of PDMP treatment on key markers of apoptosis and autophagy. It is important to note that much of the specific quantitative data available is for the D,L-threo isomer, which is a potent GCS inhibitor. This compound is a weaker GCS inhibitor but can still elevate cellular ceramide levels. The data presented should be interpreted with this distinction in mind.

Table 1: Effect of PDMP on Apoptosis Markers

| Marker | Cell Line | PDMP Concentration | Incubation Time | Observed Effect | Reference |

| Bax/Bcl-2 Ratio | Pediatric ALL Cells | Post-chemotherapy | N/A | Increased ratio from 1.74 to 6.17 | [1] |

| Human Melanoma Cells | N/A | N/A | High Bax/Bcl-2 ratio correlates with sensitivity to apoptosis | [2] | |

| Caspase-3 Activity | HeLa Cells | 10 µM (Compounds 1-5) | 24 hours | Significant increase in caspase-3 activity | [3] |

| Acutely Decompensated Heart Failure | N/A | N/A | Striking increase in caspase-3 activity | [4] | |

| Annexin V Positive Cells | Jurkat Cells | Various | Various | Increased percentage of Annexin V positive cells | [5][6] |

Table 2: Effect of PDMP on Autophagy Markers

| Marker | Cell Line | PDMP Isomer/Concentration | Incubation Time | Observed Effect | Reference |

| LC3-II Expression | A549 Cells | D,L-threo-PDMP | Not Specified | Massive increase in LC3B-II protein expression | [7] |

| HeLa Cells | 12.5 µM rapamycin + 2.5 nM BafA1 | 24 hours | Significant increase in LC3-II levels | [8] | |

| p62/SQSTM1 Degradation | A549 Cells | D,L-threo-PDMP | Not Specified | Steep decrease in p62 protein levels | [7] |

| HeLa Cells | Bafilomycin A1 | 24 hours | Dose-dependent increase in p62 levels (autophagy inhibition) | [8] | |

| Autophagic Flux | HEK293T Cells | 100 µM (Compounds 1 and 2) | 9 hours | Significant inhibition of autophagic flux | [9] |

Signaling Pathways

The induction of apoptosis and autophagy by this compound is primarily mediated by the accumulation of intracellular ceramide. The following diagrams, generated using the DOT language, illustrate the key signaling cascades involved.

Apoptosis Signaling Pathway

Caption: this compound-induced apoptosis signaling pathway.

Autophagy Signaling Pathway

Caption: this compound-induced autophagy signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess this compound-induced apoptosis and autophagy.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Materials:

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.[5][6][10]

Materials:

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include vehicle and no-treatment controls.

-

Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing floating/apoptotic cells).

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis and Autophagy Markers

Objective: To detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved Caspase-3) and autophagy (e.g., LC3-I/II, p62).[7][8]

Materials:

-

This compound

-

Cell culture dishes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-LC3, anti-p62, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (β-actin or GAPDH).

Autophagic Flux Assay (LC3 Turnover)

Objective: To measure the dynamic process of autophagy by assessing the degradation of LC3-II.[11][12]

Materials:

-

This compound

-

Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Western blot materials (as described above)

Procedure:

-

Treat cells with this compound in the presence or absence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

-

Harvest the cells and perform Western blot analysis for LC3 as described above.

-

Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the inhibitor. An increase in LC3-II levels in the presence of the inhibitor compared to its absence indicates a functional autophagic flux.

Conclusion

This compound is a valuable tool for investigating the intricate relationship between sphingolipid metabolism, apoptosis, and autophagy. By elevating intracellular ceramide levels, this compound activates distinct yet interconnected signaling pathways that ultimately determine the cell's fate. The provided data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of modulating these fundamental cellular processes. Further research is warranted to fully elucidate the specific quantitative effects and signaling nuances of the D,L-erythro isomer in various cellular contexts, which will be critical for its potential translation into clinical applications.

References

- 1. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]